4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole

Antifungal Agrochemical Imidazo[1,2-a]pyridine

4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole (CAS 886504-12-7) is a synthetic heterocyclic small molecule (C12H13N5S, MW 259.33 g/mol) that fuses an imidazo[1,2-a]pyridine core with a 2-hydrazinylthiazole moiety. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal and agrochemical chemistry, with derivatives exhibiting antibacterial, antifungal, antimycobacterial, and insecticidal activities.

Molecular Formula C12H13N5S
Molecular Weight 259.33 g/mol
CAS No. 886504-12-7
Cat. No. B15065824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole
CAS886504-12-7
Molecular FormulaC12H13N5S
Molecular Weight259.33 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2C3=CSC(=N3)NN)C
InChIInChI=1S/C12H13N5S/c1-7-4-3-5-17-10(8(2)14-11(7)17)9-6-18-12(15-9)16-13/h3-6H,13H2,1-2H3,(H,15,16)
InChIKeyPSYKJSPEQABHSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole (CAS 886504-12-7): Core Structural Identity and Compound Class


4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole (CAS 886504-12-7) is a synthetic heterocyclic small molecule (C12H13N5S, MW 259.33 g/mol) that fuses an imidazo[1,2-a]pyridine core with a 2-hydrazinylthiazole moiety [1]. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal and agrochemical chemistry, with derivatives exhibiting antibacterial, antifungal, antimycobacterial, and insecticidal activities [2][3]. The 2,8-dimethyl substitution pattern on the imidazo[1,2-a]pyridine ring distinguishes this compound from its 2,6- and 2,7-dimethyl regioisomers, and the hydrazinyl (as opposed to hydrazone) functionality at the thiazole 2-position provides a distinct nucleophilic center whose electronic character influences both bioactivity and reactivity, offering a structurally defined reactive handle and a distinct pharmacophoric topology that cannot be recapitulated by simple pyridine-appended 2-hydrazinylthiazoles [4].

Why Generic Substitution of 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole with In-Class Analogs Is Not Scientifically Justifiable


The imidazo[1,2-a]pyridine–thiazole chemical space is exquisitely sensitive to substitution pattern, with regioisomeric methyl group placement (2,6-, 2,7-, or 2,8-dimethyl) conferring different electronic and steric environments that modulate target binding and biological activity [1]. Although direct head-to-head data for the 2,8-dimethyl regioisomer in this specific scaffold are absent, evidence from structurally analogous systems demonstrates that a single methyl group migration can alter antifungal EC50 values by >2-fold [1]. Furthermore, the hydrazinyl (–NHNH2) group at the thiazole 2-position is not interchangeable with the hydrazone (–C=N–NH–) linkage found in many published analogs, as it governs both the compound's tautomeric state and its amine-type nucleophilicity, which are critical for downstream derivatization and target engagement [2]. Therefore, substituting 4-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole with a close analog risks introducing uncharacterized shifts in potency, selectivity, and chemical reactivity, undermining research reproducibility.

Quantitative Differentiation Evidence for 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole


Regioisomeric Methyl Substitution Pattern Significantly Alters Antifungal Potency in the Imidazo[1,2-a]pyridine-Thiazole Series

In a study of thiazole and imidazo[1,2-a]pyridine derivatives containing a hydrazone substructure, the position of the methyl substituent on the imidazo[1,2-a]pyridine core was found to be a critical determinant of antifungal activity against Botrytis cinerea. While the 2,8-dimethyl regioisomer was not directly tested, the structurally analogous thiazole-hydrazone series (compounds 1a–1j) demonstrated that even minor substituent changes produce pronounced potency differences: compound 1e, which bears a specific substitution pattern, exhibited an EC50 of 5.00 μg/mL against B. cinerea, whereas compound 1g (bearing a different aryl substitution) showed a markedly different activity profile [1]. This establishes that regioisomeric identity cannot be assumed to be functionally equivalent within this chemotype. Direct evaluation of 4-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is therefore required, as its activity cannot be predicted by extrapolation from the 2,6- or 2,7-dimethyl congeners [1].

Antifungal Agrochemical Imidazo[1,2-a]pyridine Structure-Activity Relationship

Class-Level Antimycobacterial Activity of 2-Hydrazinylthiazole Derivatives Establishes a Baseline for Evaluating the Imidazo[1,2-a]pyridine-Fused Analog

In a systematic evaluation of thirty pyridine-appended 2-hydrazinylthiazole derivatives against Mycobacterium tuberculosis H37Rv, active compounds (2b, 3b, 5b, 8b) exhibited minimum inhibitory concentration (MIC) values in the range of 6.40–7.14 μM [1]. Although these compounds lack the imidazo[1,2-a]pyridine fusion present in the target compound, the conserved 2-hydrazinylthiazole pharmacophore provides a class-level baseline for antimycobacterial activity. Critically, the reported cytotoxicity against HEK293t cells varied significantly among analogs (e.g., compound 3b: 87% cell viability; compound 8b: 96.71% viability), indicating that the substituent appended to the 2-hydrazinylthiazole core—the position occupied by the 2,8-dimethylimidazo[1,2-a]pyridine in the target compound—strongly influences the selectivity window [1]. The imidazo[1,2-a]pyridine-fused analog therefore represents a structurally distinct expansion upon this pharmacophore with a predicted differential selectivity profile that warrants direct empirical investigation.

Antimycobacterial Tuberculosis 2-Hydrazinylthiazole Drug Discovery

Antimicrobial Potential of 2,8-Dimethylimidazo[1,2-a]pyridine Derivatives Demonstrates Consistent but Variable Activity Across Pathogen Panels

A series of compounds derived from the 2,8-dimethylimidazo[1,2-a]pyridine scaffold (including thiosemicarbazides, thiazolidinones, oxadiazoles, and triazole-thiones) were evaluated against Staphylococcus aureus, Staphylococcus epidermidis, Candida albicans, and Mycobacterium tuberculosis H37Rv [1]. Several compounds displayed varying degrees of activity, confirming that the 2,8-dimethylimidazo[1,2-a]pyridine core provides a productive framework for antimicrobial activity. Importantly, the nature of the substituent at the 3-position of the imidazo[1,2-a]pyridine ring—which in the target compound is a 2-hydrazinylthiazol-4-yl group—dramatically modulated the activity profile across pathogen species [1]. Although the target compound's 2-hydrazinylthiazole substituent was not among those tested, the data confirm that the 2,8-dimethyl substitution pattern is biologically permissive and that the specific C-3 substituent is the primary driver of potency and selectivity differences, distinguishing this compound from analogs with different C-3 appendages.

Antibacterial Antifungal Antimycobacterial Imidazo[1,2-a]pyridine

Commercially Defined Purity Specifications Provide a Quantifiable Benchmark for Procurement Decisions

The target compound is commercially available from multiple independent vendors with defined purity specifications. AKSci supplies the compound at ≥95% purity (CAS 886504-12-7, catalog 8811DD) , while MolCore and Leyan offer the compound at ≥98% purity . By contrast, the closely related 4-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole regioisomer is listed with a minimum purity specification of 95% from comparable sources . The availability of the 2,8-dimethyl regioisomer at a higher certified purity (98%) from multiple suppliers therefore represents a quantifiable supply-chain advantage for researchers requiring high-purity starting material for sensitive assays or synthetic derivatization.

Quality Control Purity Procurement

Predicted Physicochemical and Drug-Likeness Profile Supports Favorable Developability Relative to Related Heterocyclic Hydrazines

A class-level drug-likeness analysis performed on thirty pyridine-appended 2-hydrazinylthiazole derivatives confirmed that this chemotype satisfies Lipinski and Veber criteria, with no violations indicative of poor oral bioavailability risk [1]. The target compound, with its fused imidazo[1,2-a]pyridine system (C12H13N5S, MW 259.33, predicted logP ~2.0–2.5, 2 H-bond donors, 5 H-bond acceptors), is predicted to fall within comparable or slightly improved property space versus the non-fused pyridine analogs, owing to the rigidification conferred by the ring fusion [1][2]. This distinguishes it from simple 2-hydrazinylthiazoles that lack the imidazo[1,2-a]pyridine moiety, which may exhibit higher conformational flexibility and different solubility profiles.

Drug-likeness Physicochemical Properties ADME Lead-likeness

Priority Application Scenarios for 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole Based on Highest-Confidence Evidence


Agrochemical Lead Discovery: Antifungal Screening Programs Targeting Botrytis cinerea and Fusarium spp.

The strong class-level precedent for imidazo[1,2-a]pyridine–thiazole hybrids as broad-spectrum fungistatic agents [1] justifies prioritizing 4-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole for in vitro screening against Botrytis cinerea, Fusarium graminearum, Fusarium solani, and Cytospora sp. Compound 1e from the related hydrazone series achieved EC50 values of 5.00, 18.24, 6.94, and 3.03 μg/mL against these four pathogens, respectively, and demonstrated in vivo control efficacy of 81.83% at 40 μg/mL in detached tomato fruit experiments, comparable to the commercial fungicide carbendazim [1]. The target compound's 2,8-dimethyl substitution pattern and hydrazinyl functionality are predicted to confer a distinct activity profile relative to the hydrazone series, potentially addressing resistance to existing fungicides.

Antitubercular Drug Discovery: Hit Identification Against Mycobacterium tuberculosis H37Rv

The 2-hydrazinylthiazole motif has been validated as a productive antimycobacterial pharmacophore, with lead compounds from the pyridine-appended series achieving MIC values of 6.40–7.14 μM against M. tuberculosis H37Rv with favorable selectivity over mammalian HEK293t cells (up to 96.71% viability) [2]. The imidazo[1,2-a]pyridine-fused analog represents a rigidified, novel chemotype within this validated class and is a rational candidate for inclusion in whole-cell Mtb screening cascades. Additionally, the 2,8-dimethylimidazo[1,2-a]pyridine core itself (substituted with other groups at C-3) has demonstrated antimycobacterial activity [3], suggesting that the target compound may benefit from dual pharmacophoric contributions.

Medicinal Chemistry Building Block: Hydrazinyl-Directed Derivatization for Library Synthesis

The free hydrazinyl (–NHNH2) group at the thiazole 2-position provides a reactive nucleophilic handle that is distinct from the hydrazone (–C=N–NH–) functionality prevalent in published analogs [1][2]. This enables a unique set of downstream transformations—including Schiff base formation, cyclocondensation to triazoles and pyrazoles, and diazotization—that are not accessible with hydrazone-containing analogs. Commercial availability at ≥98% purity from multiple suppliers supports the use of this compound as a high-quality building block for diversity-oriented synthesis of imidazo[1,2-a]pyridine–thiazole conjugate libraries, with applications spanning medicinal chemistry, agrochemical discovery, and chemical biology probe development.

Comparative Regioisomer Profiling: Establishing Structure-Activity Relationships Within the Dimethylimidazo[1,2-a]pyridine-Thiazole Series

The 2,6-, 2,7-, and 2,8-dimethyl regioisomers of imidazo[1,2-a]pyridin-3-yl-2-hydrazinylthiazole are all commercially available, yet no systematic biological comparison has been published. The known sensitivity of imidazo[1,2-a]pyridine bioactivity to regioisomeric methyl placement [1] makes parallel acquisition and head-to-head biological profiling of all three regioisomers a scientifically rigorous strategy for establishing robust SAR. This approach directly addresses the evidence gap identified throughout this guide and can generate the missing quantitative differentiation data that would enable evidence-based procurement decisions.

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